
3-Amino-5-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-5-nitrobenzamide is an organic compound with the molecular formula C7H7N3O3 It is a derivative of benzamide, characterized by the presence of an amino group (-NH2) at the third position and a nitro group (-NO2) at the fifth position on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-nitrobenzamide typically involves the nitration of 3-aminobenzamide. The process begins with the nitration of benzamide to form 3-nitrobenzamide, which is then reduced to 3-aminobenzamide. The nitration step can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reduction step can be achieved through catalytic hydrogenation using a suitable catalyst such as palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-5-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The amino group can be oxidized to a nitro group or other functional groups under specific conditions.
Substitution: The amino and nitro groups can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.
Major Products Formed
Reduction: 3,5-Diaminobenzamide.
Oxidation: 3-Nitro-5-nitrobenzamide.
Substitution: Various substituted benzamides depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-Amino-5-nitrobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an inhibitor of specific enzymes involved in DNA repair and cell signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research due to its ability to inhibit poly ADP ribose polymerase (PARP), an enzyme involved in DNA repair.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Amino-5-nitrobenzamide involves its interaction with specific molecular targets, such as poly ADP ribose polymerase (PARP). By inhibiting PARP, the compound interferes with the DNA repair process, leading to the accumulation of DNA damage and ultimately cell death. This mechanism is particularly relevant in cancer cells, which rely heavily on PARP for survival.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Aminobenzamide: Lacks the nitro group and is primarily used as a PARP inhibitor.
5-Nitrobenzamide: Lacks the amino group and has different chemical properties and applications.
3,5-Diaminobenzamide: Contains two amino groups and exhibits different reactivity and biological activity.
Uniqueness
3-Amino-5-nitrobenzamide is unique due to the presence of both amino and nitro groups on the benzene ring, which imparts distinct chemical reactivity and biological activity. Its dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various research applications.
Eigenschaften
CAS-Nummer |
75633-69-1 |
|---|---|
Molekularformel |
C7H7N3O3 |
Molekulargewicht |
181.15 g/mol |
IUPAC-Name |
3-amino-5-nitrobenzamide |
InChI |
InChI=1S/C7H7N3O3/c8-5-1-4(7(9)11)2-6(3-5)10(12)13/h1-3H,8H2,(H2,9,11) |
InChI-Schlüssel |
CPRGSOYWINBLDR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1N)[N+](=O)[O-])C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-nonoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13394684.png)
![2-[6-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13394695.png)

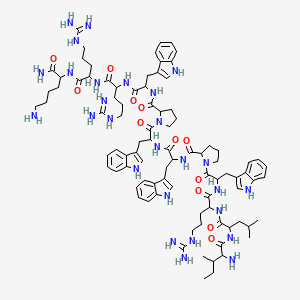
![2-Amino-3-[4-[2-amino-6-[2,2,2-trifluoro-1-[4-(3-methoxyphenyl)phenyl]ethoxy]pyrimidin-4-yl]phenyl]propanoic acid](/img/structure/B13394709.png)
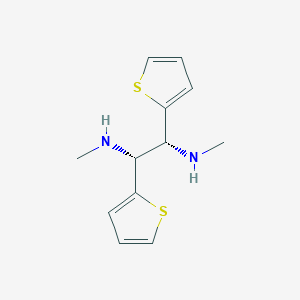
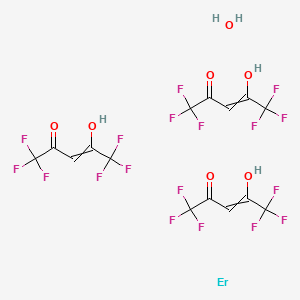
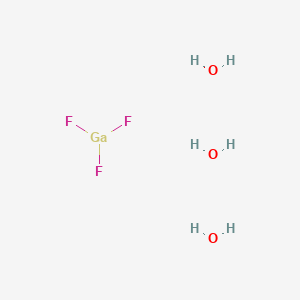
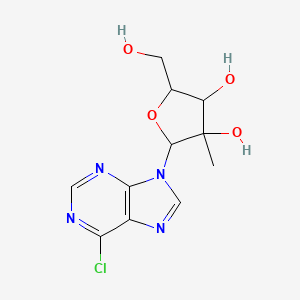
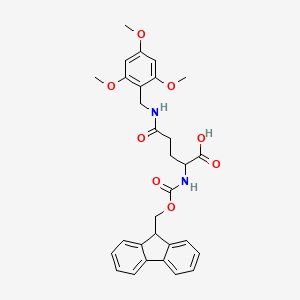
![6-Bromo-2-(4-nitrophenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B13394740.png)
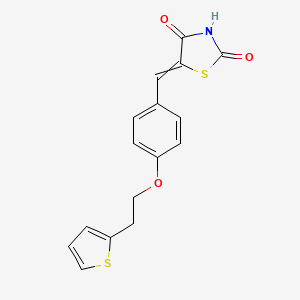
![1-[2-cyclohexyl-2-[2-(methylamino)propanoylamino]acetyl]-N-[2-(1,3-oxazol-2-yl)-4-phenyl-1,3-thiazol-5-yl]pyrrolidine-2-carboxamide](/img/structure/B13394753.png)
![N-[[methyl-[3-(4-phenylphenyl)-2-[(4-phenylphenyl)methyl]-2-(1,4,5,8-tetraphenylcarbazol-9-yl)hex-3-enyl]amino]-phenylmethylidene]benzenecarboximidamide](/img/structure/B13394759.png)
